molecular formula C10H8BrNO3 B1412526 Ethyl 2-bromo-5-cyano-4-hydroxybenzoate CAS No. 1806063-37-5

Ethyl 2-bromo-5-cyano-4-hydroxybenzoate

Cat. No.: B1412526
CAS No.: 1806063-37-5
M. Wt: 270.08 g/mol
InChI Key: QNZMBBKQNNKOEQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-4-hydroxybenzoate is a substituted benzoate ester with a molecular formula $ C{10}H{8}BrNO_{3} $. Its structure features a benzene ring substituted with a bromine atom at position 2, a hydroxyl group at position 4, and a cyano group at position 5, esterified with an ethyl group at the carboxyl position. This compound is of interest in organic synthesis, particularly as a precursor in pharmaceuticals or agrochemicals due to its electron-withdrawing substituents (bromo, cyano) and reactive hydroxyl group. Its structural determination often employs X-ray crystallography tools like the SHELX program suite , which aids in resolving substituent orientations and intermolecular interactions.

Properties

CAS No.

1806063-37-5

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 2-bromo-5-cyano-4-hydroxybenzoate

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(5-12)9(13)4-8(7)11/h3-4,13H,2H2,1H3

InChI Key

QNZMBBKQNNKOEQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)O)Br

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The bromine atom at position 2 facilitates nucleophilic aromatic substitution (NAS) but with slower kinetics compared to chloro analogues due to its larger atomic radius and weaker leaving-group ability . The cyano group at position 5 enhances the electron-deficient nature of the aromatic ring, increasing susceptibility to electrophilic attacks at the hydroxyl group (e.g., O-alkylation).

Ester Group Influence: Ethyl esters generally exhibit lower solubility in water compared to methyl esters but provide greater steric protection against hydrolysis. For example, Mthis compound undergoes hydrolysis 1.5× faster than its ethyl counterpart in aqueous ethanol .

Hydroxyl Group Acidity :

  • The 4-hydroxy group exhibits stronger acidity (pKa ~8.5) compared to unsubstituted benzoic acid derivatives (pKa ~10) due to electron-withdrawing effects from Br and CN groups. This enhances its deprotonation in basic conditions, facilitating salt formation or coupling reactions.

Crystallographic Insights :

  • Structural studies using SHELX software reveal that the ortho-bromo substituent induces steric strain, distorting the benzene ring’s planarity. This distortion impacts packing efficiency in crystalline phases, as seen in its higher melting point relative to chloro or unsubstituted analogues.

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